Cas no 1806162-68-4 (3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride)

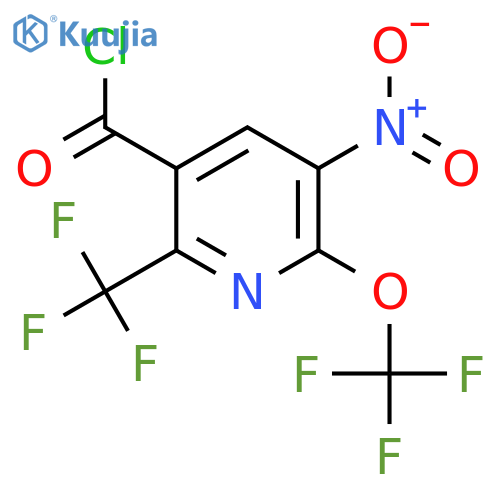

1806162-68-4 structure

商品名:3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride

CAS番号:1806162-68-4

MF:C8HClF6N2O4

メガワット:338.547961950302

CID:4812767

3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride

-

- インチ: 1S/C8HClF6N2O4/c9-5(18)2-1-3(17(19)20)6(21-8(13,14)15)16-4(2)7(10,11)12/h1H

- InChIKey: BZZUSEJYUGEOSZ-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=CC(=C(N=C1C(F)(F)F)OC(F)(F)F)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 423

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 85

3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029081501-1g |

3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride |

1806162-68-4 | 97% | 1g |

$1,475.10 | 2022-04-01 |

3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

1806162-68-4 (3-Nitro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-carbonyl chloride) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量